The compound 2-(Hydroxymethyl)-5-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3,4-diol, also known as 6-thioinosine, is a purine nucleoside analog characterized by the presence of a hydroxymethyl group and a mercapto group on its purine base. Its molecular formula is with a molecular weight of approximately 284.29 g/mol. The compound features a tetrahydrofuran ring, which contributes to its structural uniqueness and potential biological activity .
2-(Hydroxymethyl)-5-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3,4-diol exhibits significant biological activities:
The synthesis of 2-(Hydroxymethyl)-5-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3,4-diol typically involves several key steps:
The compound has several applications across different fields:
Interaction studies have revealed that 2-(Hydroxymethyl)-5-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3,4-diol interacts with various biomolecules:
Several compounds share structural similarities with 2-(Hydroxymethyl)-5-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3,4-diol. Here are notable examples:
| Compound Name | CAS Number | Structural Features |
|---|---|---|
| 6-Thioinosine | 574-25-4 | Contains a thiol group on the purine base |
| (2R,3S,4R,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | 5682-25-7 | Amino group instead of mercapto |
| (2R,3R,4S,5R)-2-(6-(methylthio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol | 172722-76-8 | Methylthio group instead of mercapto |
| 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol | 42204-09-1 | Similar tetrahydrofuran structure with a thiol group |
The uniqueness of 2-(Hydroxymethyl)-5-(6-mercapto-9H-purin-9-yl)tetrahydrofuran-3,4-diol lies in its specific combination of functional groups (hydroxymethyl and mercapto) that confer distinct biological activities and potential therapeutic applications compared to other purine derivatives. Its capability to act on multiple biological targets makes it a compound of interest in medicinal chemistry.